molecular formula C9H10O3 B8044520 2-Oxaspiro[4.5]dec-7-ene-1,3-dione

2-Oxaspiro[4.5]dec-7-ene-1,3-dione

Cat. No.: B8044520
M. Wt: 166.17 g/mol
InChI Key: UTBIOBZWGNGTJE-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.5]dec-7-ene-1,3-dione is a spirocyclic compound of significant interest in organic synthesis and applied materials research. Its core structure features a cyclohexane ring spiro-fused to a furandione moiety, with an additional double bond that provides a versatile handle for further chemical modification . This compound serves as a critical synthetic intermediate, particularly in the field of perfumery, where its derivatives are known to impart complex and unexpected fragrance notes described as fruity, green, and woody . Spirocyclic frameworks like this one are extensively studied due to their diverse industrial and biomedical applications, which include use in medicinal chemistry, catalysis, and as key components in optical materials . The unique three-dimensional geometry of spiro compounds often contributes to their biological activities and material properties. This product is strictly intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[4.5]dec-7-ene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-7-6-9(8(11)12-7)4-2-1-3-5-9/h1-2H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBIOBZWGNGTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1)CC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Oxaspiro 4.5 Dec 7 Ene 1,3 Dione and Analogues

De Novo Synthesis of the 2-Oxaspiro[4.5]dec-7-ene-1,3-dione Scaffold

The formation of the this compound core can be achieved through several strategic approaches, primarily involving cycloaddition reactions to construct the cyclohexene (B86901) ring or multi-step sequences to build the spirocyclic system from acyclic or simpler cyclic precursors.

Cycloaddition Reactions in Spirocyclic Anhydride (B1165640) Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings with control over stereochemistry. mdpi.com The [4+2] cycloaddition between a suitable diene and a dienophile can be envisioned as a direct route to the cyclohexene portion of the this compound scaffold. For instance, the reaction of a diene with a dienophile containing a spiro-anhydride precursor or a masked equivalent could directly lead to the desired framework.

A notable example in the synthesis of related spirocyclic systems is the asymmetric Diels-Alder reaction of a Brassard-type diene with methyleneindolines, catalyzed by an N,N'-dioxide-Zn(II) complex. This reaction produces optically pure spiro[cyclohex wikipedia.orgene-1,3'-indoline]-1'-carboxylate-2,2'-dione derivatives with high enantiomeric excess (98% to >99% ee) and in moderate yields. nih.gov This highlights the potential of catalytic, asymmetric cycloadditions in constructing complex spirocycles.

Reaction Type Catalyst/Conditions Products Key Findings Reference
Asymmetric Diels-AlderN,N'-dioxide-Zn(II) complexOptically pure spiro[cyclohex wikipedia.orgene-1,3'-indoline]-1'-carboxylate-2,2'-dione derivativesHigh stereospecificity and enantioselectivity (98% to >99% ee). nih.gov

Multi-step Synthetic Approaches to the Spiro[4.5]decane-1,3-dione Core

A more versatile and often employed strategy involves the stepwise construction of the spirocyclic system. This typically involves the synthesis of a suitable dicarboxylic acid precursor, which is then cyclized to form the anhydride ring.

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, often utilized to prepare α,β-unsaturated dicarbonyl compounds and related structures. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an active methylene (B1212753) compound, such as a malonic acid derivative, with a carbonyl compound, like a ketone, in the presence of a basic catalyst. wikipedia.org

In the context of synthesizing the this compound scaffold, a Knoevenagel condensation can be employed to introduce the necessary functionalities for subsequent cyclization. For example, the reaction of a cyclic ketone with a malonic acid derivative can lead to an intermediate that, after further transformations, yields a dicarboxylic acid suitable for anhydride formation. A relevant example is the synthesis of 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, where an intermediate, 6,10-dioxaspiro[4.5]decane-7,9-dione, is first synthesized from cyclopentanone (B42830) and malonic acid. This intermediate then undergoes a Knoevenagel-type condensation with 4-(dimethylamino)benzaldehyde. mdpi.com

Sequential reactions involving an initial Knoevenagel condensation followed by an intramolecular cyclization have also been developed to create complex cyclic systems. nih.gov

Reactants Catalyst/Conditions Intermediate/Product Key Features Reference
Cyclopentanone, Malonic acidAcetic anhydride, Sulfuric acid6,10-Dioxaspiro[4.5]decane-7,9-dioneFormation of a spiro-dione intermediate. mdpi.com
6,10-Dioxaspiro[4.5]decane-7,9-dione, 4-(dimethylamino)benzaldehydeEthanol, reflux8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dioneKnoevenagel-type condensation to functionalize the spiro-dione. mdpi.com
2-(1-phenylvinyl)benzaldehyde, Methyl malonatePiperidine (B6355638), AcOH, Benzene (B151609), 80°CBenzylidene malonate or Indene derivativeProduct selectivity dependent on reaction time. nih.gov

The final step in many syntheses of cyclic anhydrides is the intramolecular dehydration of a corresponding dicarboxylic acid. This transformation can often be achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride. The stability and ease of formation of the resulting anhydride ring are dependent on the ring size, with five- and six-membered rings being the most common.

Functionalization and Derivatization Strategies of the this compound Ring System

Once the this compound scaffold is assembled, its chemical reactivity can be exploited to introduce further molecular complexity and to synthesize a variety of derivatives. The presence of the anhydride and ketone functionalities offers multiple sites for nucleophilic attack.

Grignard Reagent Additions and Resultant Ring Opening/Rearrangement

Grignard reagents are potent nucleophiles that readily react with carbonyl compounds. In the case of this compound, the addition of a Grignard reagent could potentially occur at either of the carbonyl groups of the anhydride or at the ketone if one is present on the cyclohexene ring.

The reaction of Grignard reagents with cyclic anhydrides typically leads to ring-opening to afford a keto-acid, where one of the carbonyl groups is converted to a ketone and the other to a carboxylic acid. Further reaction with another equivalent of the Grignard reagent can then occur at the newly formed ketone.

A study on the Wittig reaction of a 2,2-disubstituted cyclopentane-1,3-dione, a substructure related to the spiro center of the target molecule, revealed an interesting reactivity pattern. When sodium hydroxide (B78521) was used as a base, the reaction yielded an alcohol product, similar to what would be expected from a Grignard reaction, rather than the anticipated olefin. researchgate.net This suggests that the carbonyl groups in such a system are susceptible to nucleophilic attack, which could be exploited for derivatization using Grignard reagents.

Substrate Reagent Observed Product Inferred Reactivity Reference
2,2-disubstituted cyclopentane-1,3-dioneWittig reagent with NaOH baseAlcoholCarbonyl groups are susceptible to nucleophilic attack, similar to a Grignard reaction. researchgate.net

Reductive Alkylation Pathways to Spirocyclic Structures

Reductive alkylation, particularly employing the Birch reduction, offers a powerful method for the synthesis of spirocyclic compounds from readily available aromatic precursors. This strategy is particularly effective for creating the cyclohexene ring system found in this compound and its derivatives.

A notable application of this method involves the synthesis of 9-hydroxy-2-oxaspiro[4.5]dec-ene-1,7-dione derivatives, which are close structural analogues. The synthesis commences with the reduction of 3,5-dimethoxybenzoic acid with lithium in liquid ammonia. This reaction generates a specific carboxylic acid dianion intermediate. publish.csiro.au This dianion is then alkylated in the same pot with various 1,2-dihaloalkanes. Subsequent acidic workup leads to hydrolysis and spontaneous lactonization, ultimately affording the spirocyclic dione (B5365651) structure. publish.csiro.au

The general sequence can be summarized as:

Reduction: An aromatic carboxylic acid is reduced, typically using a dissolving metal reduction like the Birch reduction, to form a dihydro-derivative dianion.

Alkylation: The in-situ generated nucleophilic dianion is treated with a suitable di-electrophile, such as a 1,2-dibromoalkane, which forms the new carbocyclic ring. publish.csiro.au

Hydrolysis and Cyclization: Acid-catalyzed workup hydrolyzes the enol ether moieties and promotes the cyclization of the carboxylic acid onto a newly formed carbonyl, or a related functional group, to generate the spiro-lactone or anhydride ring.

This pathway provides a convergent and effective route to the core spiro[4.5]decane framework.

PrecursorReagentsKey IntermediateProduct ClassRef
3,5-Dimethoxybenzoic acid1. Li, liq. NH₃ 2. 1,2-Dibromoalkanes 3. H₃O⁺Carboxylic acid dianion9-Hydroxy-2-oxaspiro[4.5]dec-ene-1,7-dione publish.csiro.au

Friedel-Crafts Reactions for C-C Bond Formation

The Friedel-Crafts reaction and its intramolecular variants are fundamental tools for carbon-carbon bond formation, particularly in the construction of cyclic systems fused to an aromatic ring. rsc.orgnih.gov This reaction can be adapted to create the spirocyclic core by tethering the nucleophile (the aromatic ring) and the electrophile within the same molecule. masterorganicchemistry.com

Intramolecular Friedel-Crafts Alkylation: This approach is highly effective for forming five- and six-membered rings. masterorganicchemistry.com The synthesis would involve a precursor molecule containing an aromatic ring linked by a suitable tether to an alkyl halide, alcohol, or alkene. In the presence of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., H₃PO₄, TFA), the electrophilic center is generated, which then attacks the aromatic ring at the ipso-position to form the spirocyclic junction. nih.govmasterorganicchemistry.com The efficiency of the cyclization is often highest when forming six-membered rings, which is ideal for the cyclohexyl portion of the 2-Oxaspiro[4.5]decane system. masterorganicchemistry.com Transition-metal catalysis, for instance with palladium, has also been developed for the intramolecular ipso-Friedel–Crafts allylic alkylation of phenols to access spirocyclohexadienones. bohrium.com

Intramolecular Friedel-Crafts Acylation: Similar to alkylation, intramolecular acylation can be used to form the spiro-ketone precursor to the target anhydride. In this case, an aromatic ring is tethered to an acyl halide or carboxylic acid. masterorganicchemistry.com Treatment with a Lewis acid or a dehydrating acid mixture (like trifluoroacetic acid/trifluoroacetic anhydride) promotes cyclization to yield a spirocyclic ketone. rsc.org This ketone can then be further elaborated to the desired spiro-anhydride. This method has been successfully applied in the total synthesis of various natural products containing spirocyclic frameworks. rsc.org

Reaction TypePrecursor TypeCatalyst/ReagentsIntermediate/Product FeatureRef
Intramolecular AlkylationPhenyl-tethered alkyl halide/alcoholAlCl₃, H₃PO₄Spiro[4.5] or Spiro[5.5] ring system masterorganicchemistry.com
Intramolecular AcylationPhenyl-tethered acyl halide/acidLewis Acids, TFA/TFAASpirocyclic ketone rsc.orgmasterorganicchemistry.com
Pd-Catalyzed Alkylationpara-substituted phenol (B47542) derivativesPd(0) catalystSpirocyclohexadienone bohrium.com

One-Pot Synthetic Protocols for Spiro-Anhydride Derivatives

For the synthesis of spiro-anhydride derivatives, a potential one-pot approach could involve a domino Knoevenagel condensation/Michael addition/cyclization sequence. For instance, a cyclic ketone (like cyclopentanone) could be reacted with an active methylene compound (like malonic acid or its derivatives) and an aldehyde in the presence of a suitable catalyst. mdpi.com Another powerful strategy involves tandem Prins/pinacol rearrangements, which have been used to create oxaspiro[4.5]decan-1-one scaffolds from aldehydes and a hydroxy-substituted cyclobutanol (B46151) derivative. rsc.org

A plausible one-pot synthesis of a 2-oxaspiro[4.5]decane-1,3-dione derivative could be envisioned starting from cyclopentanone and malonic acid. The initial reaction, often facilitated by an acid catalyst and a dehydrating agent like acetic anhydride, forms an intermediate 6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com This intermediate can then undergo further reactions in a one-pot fashion to introduce the desired unsaturation and functional groups.

Starting MaterialsKey Reaction TypeCatalyst/ConditionsProduct ClassRef
Isatin (B1672199), ethyl cyanoacetate, dimedone, anilineFour-component reactionDABCO, ethanolSpiro[indoline-3,4'-quinoline] researchgate.net
Malonic acid, cyclopentanoneCondensation/CyclizationH₂SO₄, Acetic Anhydride6,10-Dioxaspiro[4.5]decane-7,9-dione mdpi.com
Aldehydes, 1-(4-hydroxybut-1-en-2-yl)cyclobutanolPrins/Pinacol CascadeLewis Acid7-Substituted-8-oxaspiro[4.5]decan-1-ones rsc.org

Stereoselective and Asymmetric Synthesis of this compound Analogues

The creation of a spiro-center inherently generates a quaternary stereocenter, making stereoselective synthesis a critical aspect for accessing enantiomerically pure spirocyclic compounds. Asymmetric catalysis provides the most elegant solution to this challenge. acs.orgresearchgate.net

Various catalytic systems have been developed for the asymmetric synthesis of spirocycles:

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in the desymmetrization of prochiral diesters to generate highly enantioenriched lactones, which can then be cyclized into spirocycles. researchgate.net Organocatalytic [4+2] cycloaddition reactions have also been developed to synthesize chiral spiro-oxindole scaffolds, a strategy that could be adapted for the target anhydride. nih.gov

Metal Catalysis: Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are powerful tools for asymmetric spirocyclization. rsc.org For example, Pd-catalyzed enantioselective C-H arylation has been used to form oxindole (B195798) spirocycles of varying ring sizes with high enantioselectivity. rsc.org Chiral ligands, such as those derived from SPINOL (1,1′-spirobiindane-7,7′-diol), are crucial for inducing high levels of stereocontrol in these transformations. dicp.ac.cn

Cascade Reactions: Asymmetric cascade or domino reactions provide a direct route to complex chiral spirocycles. An enantioselective Povarov reaction followed by a Friedel-Crafts alkylation, catalyzed by a chiral phosphoric acid, can afford spiropiperidine scaffolds with excellent enantiomeric excess. rsc.org

These strategies highlight the potential to synthesize specific enantiomers of this compound analogues, which is essential for investigating their biological activities and applications in chiral materials science.

Catalysis TypeCatalyst/Ligand ExampleReaction TypeProduct FeatureRef
OrganocatalysisChiral Phosphoric AcidDesymmetrization/CyclizationEnantioenriched spiro-lactones researchgate.net
Metal CatalysisPd(OAc)₂ / Chiral LigandEnantioselective C-H ArylationChiral spirooxindoles rsc.org
Metal CatalysisIr-complex / O-SpiroPAPAsymmetric HydrogenationEnantioenriched axially chiral lactones dicp.ac.cn
OrganocatalysisSecondary AmineAsymmetric [4+2] CycloadditionChiral spiro-oxindoles nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Oxaspiro 4.5 Dec 7 Ene 1,3 Dione

Reactions Involving the Anhydride (B1165640) Moiety

The anhydride functional group is the most reactive part of the molecule and is expected to undergo reactions typical of cyclic anhydrides.

Nucleophilic Acyl Substitution and Ring-Opening Reactions

The carbonyl carbons of the anhydride are highly electrophilic and susceptible to attack by a wide range of nucleophiles. This typically results in a ring-opening reaction via a nucleophilic acyl substitution mechanism. The general mechanism proceeds through a tetrahedral intermediate, followed by the cleavage of the acyl-oxygen bond to yield a dicarboxylic acid derivative.

Common nucleophiles that are expected to react with "2-Oxaspiro[4.5]dec-7-ene-1,3-dione" include:

Water (Hydrolysis): In the presence of water, especially with acid or base catalysis, the anhydride ring is expected to open to form the corresponding dicarboxylic acid, 1-carboxymethylcyclohex-3-ene-1-carboxylic acid.

Alcohols (Alcoholysis): Reaction with alcohols would lead to the formation of a monoester derivative. The specific product would depend on which carbonyl group is attacked.

Amines (Aminolysis): Primary and secondary amines are expected to react readily to form the corresponding monoamide.

Grignard Reagents: Organometallic reagents like Grignard reagents would likely attack the carbonyl groups, leading to ring-opening and the formation of a keto-alcohol after workup.

Table 1: Predicted Products of Nucleophilic Acyl Substitution of this compound

NucleophilePredicted Product
Water (H₂O)1-(Carboxymethyl)cyclohex-3-ene-1-carboxylic acid
Methanol (CH₃OH)1-(Methoxycarbonylmethyl)cyclohex-3-ene-1-carboxylic acid
Ammonia (NH₃)1-(2-Amino-2-oxoethyl)cyclohex-3-ene-1-carboxylic acid

Note: This table is based on predicted reactivity and not on published experimental data for the title compound.

Interconversion with Related Lactones and Ketones

The interconversion of the anhydride with lactones or ketones is less straightforward and would likely require multi-step synthetic sequences. For instance, selective reduction of one carbonyl group of the dicarboxylic acid (obtained from hydrolysis) could potentially lead to a lactone. The direct conversion from the anhydride is not a commonly observed transformation.

Transformations of the Cyclohexene (B86901) Ring

The cyclohexene ring possesses a carbon-carbon double bond, which is a site of potential reactivity, primarily through addition reactions.

Electrophilic Additions to the Double Bond

The double bond in the cyclohexene ring is susceptible to attack by electrophiles. The reaction would proceed via the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Potential electrophilic addition reactions include:

Halogenation: Addition of halogens like bromine (Br₂) or chlorine (Cl₂) would be expected to yield the corresponding dihalogenated derivative. The stereochemistry of the addition (syn or anti) would depend on the reaction conditions and the mechanism (e.g., formation of a halonium ion).

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) would result in the formation of a halocyclohexane derivative. The regioselectivity of this addition (Markovnikov or anti-Markovnikov) would be influenced by the reaction conditions (e.g., presence of peroxides).

Hydration: Acid-catalyzed addition of water across the double bond would lead to the formation of a hydroxycyclohexane derivative.

Table 2: Predicted Products of Electrophilic Addition to this compound

ReagentPredicted Product
Bromine (Br₂)7,8-Dibromo-2-oxaspiro[4.5]decane-1,3-dione
Hydrogen Bromide (HBr)7-Bromo-2-oxaspiro[4.5]decane-1,3-dione
Water/H⁺7-Hydroxy-2-oxaspiro[4.5]decane-1,3-dione

Note: This table is based on predicted reactivity and not on published experimental data for the title compound.

Hydrogenation and Dehydrogenation Studies

The double bond of the cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The product of this reaction would be 2-oxaspiro[4.5]decane-1,3-dione. sigmaaldrich.com

Conversely, dehydrogenation to form a cyclohexadiene or aromatic ring is a thermodynamically less favorable process for an isolated cyclohexene ring and would require harsh conditions and specific catalysts. There is no available literature to suggest that this has been performed on the title compound.

Spiroannulation and Ring Expansion/Contraction Reactions

Spiroannulation reactions typically involve the formation of a spirocyclic system. Since "this compound" is already a spiro compound, reactions in this category would involve modifications that either expand or contract one of the existing rings or build an additional spirocyclic center. For instance, certain rearrangements or ring-opening/ring-closing sequences could potentially lead to ring expansion or contraction. However, without specific literature precedents, any proposed reaction in this category would be purely speculative. A novel Lewis acid-catalyzed Prins/pinacol cascade process has been reported for the synthesis of related oxaspiro[4.5]decan-1-ones, suggesting the potential for complex skeletal rearrangements in this class of molecules. rsc.org

C-C Bond Breakage and Rearrangement Pathways

The structural arrangement of this compound offers several potential pathways for C-C bond breakage and subsequent molecular rearrangements. These transformations are typically initiated by thermal, photochemical, or catalytic activation.

The inherent strain in the spirocyclic system can be a driving force for rearrangement reactions. researchgate.net For instance, under thermal or transition-metal-catalyzed conditions, spirocyclic compounds are known to undergo skeletal reorganizations to form more stable fused-ring systems. nih.gov In the case of this compound, this could involve the cleavage of one of the C-C bonds of the spiro-fused cyclopentane (B165970) ring, followed by rearrangement to an annulated system.

The presence of the cyclohexene moiety introduces the possibility of reactions involving the double bond, which can lead to carbocationic intermediates prone to rearrangement. masterorganicchemistry.com For example, acid-catalyzed hydration of the double bond could lead to the formation of a tertiary carbocation, which could then trigger a variety of rearrangement processes, including hydride or alkyl shifts, to yield more stable carbocationic species. masterorganicchemistry.commasterorganicchemistry.com These rearrangements are driven by the thermodynamic stability of the resulting carbocation. masterorganicchemistry.com

Furthermore, the anhydride functionality can participate in decarboxylation reactions, leading to the loss of carbon dioxide and the formation of new C-C bonds or radical intermediates. While less common for unstrained systems, C-C bond cleavage adjacent to carbonyl groups can be facilitated by transition metal catalysts, such as rhodium complexes, which can insert into the C-C bond. researchgate.net

Potential Rearrangement Pathways:

Starting MaterialConditionsPotential Product(s)Driving Force
This compoundThermal (High Temp.)Fused bicyclic lactonesRelease of spirocyclic strain
This compoundAcid Catalysis (e.g., H₃O⁺)Rearranged hydroxylated lactonesFormation of more stable carbocation intermediates
This compoundTransition Metal Catalysis (e.g., Pd(II), Rh(I))Annulated fulvenes or other rearranged hydrocarbonsOxidative addition/reductive elimination pathways

Chemo-, Regio-, and Stereoselectivity in this compound Transformations

The selective transformation of a multifunctional molecule like this compound is a critical aspect of its synthetic utility. The principles of chemoselectivity, regioselectivity, and stereoselectivity govern the outcome of its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. youtube.com In this compound, the two primary functional groups are the anhydride and the cyclohexene double bond. The choice of reagent and reaction conditions will determine which group reacts. For example, a reagent that is a strong electrophile will likely attack the electron-rich double bond, while a nucleophile will preferentially attack the electrophilic carbonyl carbons of the anhydride. The use of specific catalysts can also direct the reaction to one functional group over the other. youtube.com

Regioselectivity is the preference for bond formation or cleavage at one position over all other possible positions. youtube.com In reactions involving the cyclohexene double bond, for instance, the addition of an unsymmetrical reagent like HBr would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable carbocation intermediate. masterorganicchemistry.com

Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.com The spirocyclic nature of this compound can impart significant steric hindrance on one face of the molecule, leading to diastereoselective reactions. For example, the hydrogenation of the double bond would likely occur from the less sterically hindered face of the molecule. Similarly, in reactions that generate new stereocenters, the existing stereocenter at the spiro-carbon can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselective induction. The stereoselective synthesis of spirocyclic compounds is an active area of research due to the importance of these motifs in medicinal chemistry. rsc.org

Summary of Selectivity in Potential Transformations:

Transformation TypeReagent/ConditionExpected SelectivityRationale
Chemoselectivity Electrophilic addition (e.g., Br₂)Reaction at the double bondThe double bond is more nucleophilic than the anhydride.
Nucleophilic attack (e.g., R-MgBr)Reaction at the anhydride carbonylsThe carbonyl carbons are highly electrophilic.
Regioselectivity Hydrohalogenation (e.g., HBr)Markovnikov additionFormation of the more stable tertiary carbocation.
Stereoselectivity Catalytic Hydrogenationsyn-addition from the less hindered faceSteric control exerted by the spirocyclic framework.

Structural Elucidation and Spectroscopic Characterization of 2 Oxaspiro 4.5 Dec 7 Ene 1,3 Dione and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis

Specific ¹H NMR chemical shifts, coupling constants, and multiplicity data for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione could not be located.

Carbon-13 NMR (¹³C NMR) Analysis

No published ¹³C NMR spectral data, including chemical shifts for the carbonyl, olefinic, spiro, and aliphatic carbons, are available for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

A detailed analysis of proton-proton and proton-carbon correlations through COSY, HSQC, and HMBC experiments is not possible without the primary spectral data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

The precise molecular weight and elemental composition of this compound, as determined by HRMS, have not been reported.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Information on the fragmentation patterns of the molecular ion of this compound, which would be obtained from MS/MS analysis, is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a powerful tool for the unambiguous determination of the solid-state structure of molecules. For derivatives of the 2-Oxaspiro[4.5]decane framework, this technique has been instrumental in confirming their molecular connectivity and stereochemistry.

In another example, two new oxaspirocyclic compounds, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, which are derivatives of a related dioxaspiro[4.5]decane system, have been synthesized and characterized by single-crystal X-ray diffraction. mdpi.com The analysis showed that both compounds crystallize in the monoclinic system, space group P21/c. mdpi.com

Below is a table summarizing the crystallographic data for these representative derivatives.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-oneOrthorhombicP21/c15.177(3)13.735(3)17.497(4)90
8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dioneMonoclinicP21/c6.2554(13)14.605(3)16.265(3)95.97(3)
8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dioneMonoclinicP21/c10.739(2)18.348(4)6.7799(14)104.20(3)

Table 1: Crystallographic Data for Selected 2-Oxaspiro[4.5]decane Derivatives.

The data obtained from X-ray crystallography extends beyond simple bond connectivity, offering profound insights into the conformational preferences and the nature of intermolecular interactions within the crystal lattice.

The chair conformation of the cyclohexane (B81311) ring in 4-Butoxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one is a key conformational feature. nih.gov The furan (B31954) ring plane in this molecule forms a dihedral angle of 81.88(2)° with the benzene (B151609) ring. nih.gov The stability of the crystal structure is further enhanced by weak intermolecular C-H···O hydrogen bonds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The characteristic vibrations of chemical bonds result in the absorption of infrared radiation at specific frequencies, providing a molecular fingerprint.

For the synthesized 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives, IR spectroscopy confirms the presence of key functional groups. The spectra of these compounds would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the dione (B5365651) functionality and the C=C stretching of the benzylidene group. The presence of the dimethylamino group in one derivative and the hydroxyl group in the other would also give rise to characteristic IR signals.

While the specific IR data for this compound is not detailed in the provided search results, a general understanding of its IR spectrum can be inferred from its structure. Key expected vibrational frequencies are summarized in the table below.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
C=O (Anhydride)~1850-1800 and ~1780-1740 (two bands)
C=C (Cyclohexene)~1650
C-O (Lactone)~1250-1000

Table 2: Predicted Infrared Absorption Frequencies for this compound.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

For spirocyclic compounds, which are often chiral due to the spiro center, chiroptical methods are particularly valuable. The stereochemical assignment is often achieved by comparing experimentally measured spectra with those predicted from quantum mechanical calculations for different stereoisomers.

While specific chiroptical studies on this compound were not found in the search results, the application of these methods to similar complex molecules is well-documented. For instance, the absolute configuration of fungal dihydropyranpyran-4-5-diones was successfully determined using a combination of ORD, ECD, and VCD, alongside DFT calculations. This approach not only confirmed the absolute configuration of known compounds but also allowed for the de novo assignment of new structures.

The stereochemical complexity of this compound, arising from its spirocyclic nature, makes chiroptical spectroscopy a critical tool for its complete structural characterization, especially for its enantiomerically pure forms.

Theoretical and Mechanistic Studies on 2 Oxaspiro 4.5 Dec 7 Ene 1,3 Dione

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations are powerful tools for understanding the electronic structure, stability, and reactivity of molecules. For 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, such studies would provide invaluable insights into its chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Pathways

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity and regioselectivity of pericyclic reactions, such as the Diels-Alder reaction. An FMO analysis of this compound and its potential precursors would involve the calculation of the energies and visualization of the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) governs the course of the reaction. The energy gap between these frontier orbitals is a key indicator of reactivity. A smaller energy gap generally corresponds to a more facile reaction. Without specific computational data, a general expectation is that the electron-withdrawing nature of the anhydride (B1165640) group in a dienophile precursor would lower the energy of its LUMO, facilitating the reaction with a suitable diene.

Elucidation of Reaction Mechanisms: A Matter of Analogy

The elucidation of reaction mechanisms for the formation and subsequent reactions of this compound would rely on principles established for similar chemical transformations.

Stepwise Mechanisms vs. Concerted Pathways

The formation of the cyclohexene (B86901) ring in this compound via a Diels-Alder reaction is a classic example where the distinction between a concerted and a stepwise mechanism is crucial. A concerted pathway involves a single transition state where all bond-forming and bond-breaking events occur simultaneously. In contrast, a stepwise mechanism proceeds through one or more intermediates. The Diels-Alder reaction is generally considered to be a concerted process. However, the presence of certain substituents or specific reaction conditions can sometimes favor a stepwise pathway involving zwitterionic or diradical intermediates. Computational studies on analogous systems often show a very low energy barrier for the second step in a stepwise pathway, making it kinetically almost indistinguishable from a concerted process.

Role of Intermediates and Transition States

In any proposed reaction mechanism, the characterization of intermediates and transition states is fundamental. For the synthesis of this compound, the key transition state would be that of the initial cycloaddition. Its geometry, energy, and electronic structure, which could be modeled using computational methods, would dictate the stereochemical outcome of the reaction. If the reaction were to proceed through a stepwise mechanism, the identification and characterization of the corresponding intermediates would be essential to fully understand the reaction profile.

Computational Modeling of Stereochemical Outcomes: A Predictive Tool

The stereochemistry of this compound and its derivatives is of significant interest, particularly in applications such as fragrance chemistry where specific stereoisomers can have distinct olfactory properties. researchgate.net Computational modeling can be a powerful tool to predict and rationalize the stereochemical outcomes of the reactions leading to these compounds. By calculating the energies of the different possible transition states (e.g., endo vs. exo in a Diels-Alder reaction), it is possible to predict which diastereomer will be formed preferentially. The endo rule, which is often favored in Diels-Alder reactions due to secondary orbital interactions, could be computationally verified for the specific reactants leading to this compound.

Synthetic Utility and Strategic Applications of 2 Oxaspiro 4.5 Dec 7 Ene 1,3 Dione in Organic Synthesis

2-Oxaspiro[4.5]dec-7-ene-1,3-dione as a Versatile Building Block

This compound, a member of the oxaspirocyclic compound family, is recognized for its synthetic versatility. The inherent strain and functionality within its structure make it a reactive intermediate, amenable to a variety of chemical transformations. The anhydride (B1165640) moiety serves as a potent electrophile, readily undergoing nucleophilic attack to open the lactone ring and introduce new functional groups. This reactivity is central to its application in the synthesis of diverse molecular scaffolds.

The cyclohexene (B86901) component of the molecule offers additional avenues for synthetic elaboration. The double bond can participate in a range of reactions, including Diels-Alder cycloadditions, Michael additions, and various transition metal-catalyzed cross-coupling reactions. This dual reactivity of the anhydride and the alkene allows for a stepwise or sequential functionalization of the molecule, providing precise control over the introduction of molecular complexity.

Construction of Complex Polycyclic and Spirocyclic Frameworks

A primary application of this compound lies in its use as a linchpin for the construction of intricate polycyclic and spirocyclic frameworks. The spirocyclic nature of the starting material provides a pre-installed three-dimensional scaffold, which can be further elaborated into more complex systems.

One notable strategy involves the use of intramolecular reactions, where functionalities tethered to the initial spirocycle react with either the anhydride or the cyclohexene ring. This approach has proven effective in the diastereoselective and enantioselective formation of new rings, leading to the synthesis of complex carbocycles with multiple stereocenters. researchgate.net The ability to control the stereochemical outcome of these reactions is a significant advantage, particularly in the context of natural product synthesis where specific stereoisomers are often required for biological activity.

Furthermore, the anhydride can be transformed into other cyclic structures. For instance, reaction with diamines or amino alcohols can lead to the formation of spiro-fused heterocyclic systems, expanding the diversity of accessible molecular architectures.

Introduction of Quaternary Carbon Centers and Spiro-Junctions

The synthesis of molecules containing quaternary carbon centers—carbon atoms bonded to four other carbon atoms—presents a significant challenge in organic chemistry. The spirocyclic core of this compound inherently possesses a quaternary spiro-carbon. This feature makes it an excellent starting point for the synthesis of molecules rich in quaternary centers.

By strategically manipulating the anhydride and cyclohexene functionalities, chemists can introduce additional substituents around the spiro-junction, leading to the formation of vicinal quaternary carbon centers. Methodologies such as intramolecular Matteson-type couplings have been explored to construct carbocycles with multiple stereocenters originating from a single precursor. researchgate.net The Lewis acid-catalyzed Prins cyclization is another powerful tool for creating carbon-carbon and carbon-heteroatom bonds in a single, often highly diastereoselective, step, facilitating the construction of complex ring systems. researchgate.net

The ability to iteratively build upon the spirocyclic core allows for the synthesis of double spirocycles, further highlighting the utility of this building block in generating molecular complexity. researchgate.net

Access to Diverse Heterocyclic Scaffolds through Spiro-Anhydride Transformations

The cyclic anhydride functionality of this compound is a gateway to a wide array of heterocyclic compounds. The reaction of the anhydride with various nucleophiles provides a straightforward route to functionalized carboxylic acids, which can then be cyclized to form new heterocyclic rings.

For example, treatment with amines or hydrazines can lead to the formation of spiro-pyrrolidines and spiropyrazoline oxindoles, respectively. researchgate.net The latter can be achieved through a one-pot domino process involving condensation and subsequent copper-catalyzed cyclization. researchgate.net These transformations are not only efficient but also allow for the introduction of diverse functional groups, leading to libraries of spirocyclic heterocycles with potential applications in medicinal chemistry and materials science.

The versatility of these transformations is underscored by the wide range of nucleophiles that can be employed, including alcohols, thiols, and various carbon nucleophiles, each leading to a distinct class of heterocyclic products.

Development of Novel Synthetic Methodologies Utilizing the this compound Core

The unique reactivity and structural features of this compound have inspired the development of novel synthetic methodologies. Its use has spurred innovation in the areas of domino reactions, multicomponent reactions, and stereoselective catalysis.

For instance, the development of scalable annulation processes using this spiro compound has enabled the synthesis of synthetically valuable structural motifs. researchgate.net These methods can be extended to the preparation of other challenging spirocyclic compounds from simple cyclic ketones. researchgate.net

Furthermore, the exploration of iterative approaches, such as the iterative boron-homologation strategy, demonstrates the potential for creating complex carbocyclic systems from a single precursor derived from the spiro-anhydride. researchgate.net These methodological advances not only expand the synthetic chemist's toolbox but also open up new avenues for the discovery of molecules with novel properties and functions.

Structural Diversification: Synthesis and Characterization of 2 Oxaspiro 4.5 Dec 7 Ene 1,3 Dione Derivatives and Analogues

Spirocyclic Pyridazinone Derivatives

The synthesis of spirocyclic pyridazinone derivatives from a 2-oxaspiro[4.5]decane core can be achieved by leveraging the reactivity of the anhydride (B1165640) moiety with hydrazine (B178648) derivatives. A common synthetic route involves the initial reaction of a spirocyclic anhydride with hydrazine hydrate (B1144303) to form a pyridazinedione, which can be further modified.

A representative synthesis involves the condensation of a spiro[cyclohexane-1,2'-succinic]anhydride with hydrazine hydrate. The resulting spiro-pyridazinone can then be converted to a thioxo derivative using a thionating agent like phosphorus pentasulfide. These thiones are key intermediates for creating fused heterocyclic systems. For example, reaction with benzhydrazide can lead to the formation of triazolo-pyridazine ring systems. nih.gov A general procedure involves refluxing the thioxo derivative with benzhydrazide in a solvent such as n-butanol. nih.gov This multi-step approach allows for the construction of complex, nitrogen-rich spiro compounds.

Another powerful method is the one-pot, four-component condensation of aldehydes, hydrazine hydrate, a cyclic anhydride (like succinic or phthalic anhydride), and a 1,3-dicarbonyl compound. nih.gov This approach, often facilitated by a catalyst, provides direct access to complex pyridazino- and pyrazolo-fused systems. nih.gov

Table 1: Synthesis of Spirocyclic Pyridazinone Derivatives This table is a representative example based on established synthetic routes.

Starting Material Reagents Product Reaction Type
Spiro[cyclohexane]pyridazinethione Benzhydrazide 7H-spiro[ nih.govresearchgate.netd-nb.infotriazolo[4,3-b]pyridazin-8,1′-cyclohexane] Cyclocondensation

Spiro-Barbituric Acid Derivatives

The creation of spiro-barbituric acid derivatives represents a significant structural modification, introducing a pyrimidine-2,4,6-trione moiety at the spiro center. A highly efficient method for synthesizing these compounds is the one-pot, three-component Biginelli-like reaction. researchgate.net

This reaction typically involves the condensation of a cyclic 1,3-dicarbonyl compound (such as barbituric acid), an aromatic aldehyde, and urea (B33335) or thiourea. researchgate.net The process is often catalyzed by a heterogeneous solid acid catalyst, for instance, sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H), under solvent-free conditions. researchgate.net The reaction mixture is heated, and upon completion, the product can be isolated and purified by recrystallization. researchgate.net This methodology allows for the generation of a library of spiro-pyrimidinones-barbituric acid derivatives with diverse substitutions on the aromatic ring. researchgate.netscilit.com

Table 2: Synthesis of Spiro-Pyrimidinones-Barbituric Acid Derivatives Data compiled from studies on Biginelli-like reactions for spiro compounds. researchgate.net

Barbituric Acid Derivative Aldehyde Urea/Thiourea Catalyst Product
Barbituric acid Benzaldehyde Urea SBA-Pr-SO₃H Spiro-(2-oxo-4,6-diphenylhexahydropyrimidine-5,5′-barbituric acid)
Barbituric acid 4-Chlorobenzaldehyde Thiourea SBA-Pr-SO₃H Spiro-(2-thioxo-4,6-di(4-chlorophenyl)hexahydropyrimidine-5,5′-barbituric acid)

Hydroxy-Substituted 2-Oxaspiro[4.5]dec-8-ene-1,7-dione Analogues

Analogues of the parent compound featuring hydroxylation on the cyclohexene (B86901) ring and a rearranged dione (B5365651) system have been synthesized. A key example is the preparation of 9-hydroxy-2-oxaspiro[4.5]dec-8-ene-1,7-dione. d-nb.info

The synthesis is achieved through the reductive alkylation of 3,5-dimethoxybenzoic acid using lithium in liquid ammonia. d-nb.info This Birch reduction is followed by reaction with a 1,2-dihaloalkane, such as 1,2-dibromoethane. The final step involves acid hydrolysis, which removes the methoxy (B1213986) groups and facilitates the cyclization and formation of the spiro-lactone dione structure. d-nb.info This process creates a highly functionalized spirocyclic system with both a lactone and an enone moiety.

Table 3: Synthesis of 9-Hydroxy-2-oxaspiro[4.5]dec-8-ene-1,7-dione Based on the reductive alkylation methodology. d-nb.info

Precursor Reagents Key Intermediate Final Product

Alkylated and Arylated Spiro-Lactones

The spiro-lactone framework can be further diversified through the introduction of alkyl and aryl substituents. These modifications can be achieved through various modern synthetic methods.

Arylated Spiro-Lactones: A powerful method for synthesizing arylated spirolactones is through a photoredox-mediated, dual-catalysis cascade reaction. This approach allows for the one-step construction of functionalized γ-butyrolactones from simple precursors. nih.gov The reaction involves an alkoxycarbonyl radical cyclization followed by a cross-coupling event with an aryl electrophile, enabling the direct incorporation of aryl groups into the spirolactone structure. nih.gov

Alkylated Spiro-Lactones: Formal β-alkylation of the carboxylic acid precursor to the spirolactone can be accomplished using a nickel-catalyzed decarbonylative cross-coupling reaction. nih.gov This method involves converting the aliphatic acid to a cyclic anhydride. The anhydride then reacts with an alkyl bromide in the presence of a nickel catalyst, which results in the regioselective opening of the anhydride and the formation of a new carbon-carbon bond, effectively introducing an alkyl group. nih.gov

Table 4: Methods for Alkylation and Arylation of Spiro-Lactones

Method Reagents/Catalysts Substrate Type Product Type
Radical Cyclization-Cross-Coupling Photoredox catalyst, Ni catalyst, Aryl halide Homoallylic oxalate (B1200264) precursor Arylated Spirolactone

Spiro-Furan and Pyrazole (B372694) Derivatives

The core spirocyclic structure can be fused with other five-membered heterocycles like furan (B31954) and pyrazole, leading to novel chemical entities.

Spiro-Furan Derivatives: The synthesis of spiro-furanone derivatives can be accomplished via multi-component reactions. For instance, the three-component reaction of anilines, aldehydes (or isatin (B1672199) for spiro-indoline systems), and diethyl acetylenedicarboxylate, catalyzed by an acid, can yield highly substituted furan-2-one rings. nih.gov By using a spirocyclic ketone as a starting material, this methodology can be adapted to create spiro-furanone systems. A base-mediated cascade ipso-cyclization of unsaturated pyrazolones with haloalcohols has also been developed to generate spiro-pyrazolone-tetrahydrofurans. rsc.org

Spiro-Pyrazole Derivatives: Pyrazole-fused spirocycles are often synthesized through multi-component domino reactions. A common strategy is the one-pot, four-component reaction of hydrazines, 1,3-dicarbonyl compounds, a spiro-ketone (such as isatin), and a source of nitrile (like malononitrile). d-nb.info These reactions can be promoted by microwave irradiation, often without a catalyst, to efficiently produce spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivatives. d-nb.info The principle of condensing a hydrazine with a 1,3-dicarbonyl unit to form the pyrazole ring can be applied to precursors derived from 2-oxaspiro[4.5]dec-7-ene-1,3-dione.

Table 5: Synthesis of Spiro-Furan and Pyrazole Derivatives Representative examples of multi-component strategies.

Heterocycle Reaction Type Key Reactants Catalyst/Conditions
Furanone Three-component Aniline, Aldehyde, Diethyl acetylenedicarboxylate Polyether sulfone sulfamic acid nih.gov

Nitrogen-Containing Spirocyclic Systems (e.g., Triazaspiro[4.5]decenones)

Introducing multiple nitrogen atoms into the spirocyclic framework leads to structures such as the triazaspiro[4.5]decane systems. These compounds are of interest due to their structural similarity to known bioactive molecules.

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype. youtube.com The synthesis of the parent scaffold often involves multi-step sequences starting from protected piperidone derivatives. For example, the reaction of N-benzyl-4-piperidone with potassium cyanide and ammonium (B1175870) carbonate (a Strecker amino acid synthesis) yields a hydantoin, which is a key intermediate. Subsequent deprotection and functionalization lead to the desired triazaspiro-dione system.

Another related class includes spiro[cycloalkane-[1′,2′,4′]triazolo[1′,5′-c]pyrimidine] derivatives. These are synthesized from hydrazones of cyclic ketones, which react with reagents like ethoxymethylenemalononitrile. nih.gov The initially formed condensation product undergoes an electrocyclic reaction to yield the final spiro-triazolopyrimidine system in moderate to high yields. nih.gov

Table 6: Characterization of Representative Triazaspiro[4.5]decane Compounds

Compound Name CAS Number Molecular Formula Key Structural Feature
1,3,8-Triazaspiro[4.5]decane-2,4-dione 103733-43-9 (for a derivative) C₇H₁₁N₃O₂ (unsubstituted) Hydantoin ring spiro-fused to a piperidine (B6355638) ring youtube.com

Q & A

Q. What are the established synthetic pathways for 2-Oxaspiro[4.5]dec-7-ene-1,3-dione, and how can reaction conditions be optimized for yield improvement?

The compound is synthesized via cyclocondensation reactions. For example, it reacts with (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine under reflux in anhydrous ethanol to form spiro-fused derivatives. Key parameters for optimization include solvent polarity (e.g., ethanol vs. THF), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalytic acid/base additives (e.g., p-toluenesulfonic acid) can accelerate ring closure . Yield improvements (>70%) are achieved by inert atmosphere conditions (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • X-ray crystallography : Resolves spirocyclic geometry and confirms bond angles/planarity .
  • NMR : ¹³C NMR distinguishes carbonyl groups (C=O at δ 170–180 ppm) and sp³ hybridized carbons in the oxaspiro ring (δ 50–70 ppm) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with methanol/water mobile phases. Compare retention times against commercial standards if available .

Q. What stability considerations are critical for handling and storing this compound?

The compound is sensitive to moisture and light. Store in amber vials under nitrogen at –20°C. Degradation products (e.g., hydrolyzed diones) can form in humid conditions, detectable via TLC (Rf shifts) or FT-IR (loss of C=O stretches at 1750 cm⁻¹). Avoid prolonged exposure to temperatures >40°C to prevent ring-opening reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Derivatization : Introduce substituents at the 3- and 7-positions via nucleophilic substitution or cross-coupling reactions. For example, attach chlorophenyl groups to enhance lipophilicity .
  • Activity assays : Test derivatives for biological targets (e.g., anticonvulsant activity) using in vitro models. Correlate logP values (determined via RP-TLC) with bioactivity to identify optimal hydrophobicity ranges .
  • Computational modeling : Use DFT calculations (e.g., Gaussian09) to predict electronic effects of substituents on reactivity and binding affinity .

Q. How should contradictions in spectroscopic data for this compound derivatives be resolved?

  • Triangulation : Cross-validate NMR, IR, and mass spectrometry data. For example, unexpected carbonyl shifts in IR may indicate tautomerization, which can be confirmed via variable-temperature NMR .
  • Crystallographic validation : Resolve ambiguities in stereochemistry by growing single crystals in dichloromethane/hexane mixtures .
  • Replicate experiments : Repeat syntheses under controlled conditions to rule out procedural artifacts .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • LC-MS/MS : Detect sub-ppm impurities using electrospray ionization (ESI) in negative ion mode. Fragment patterns (m/z 274 → 229) help identify degradation products .
  • GC-MS : Analyze volatile byproducts (e.g., decarboxylated fragments) with DB-5MS columns and He carrier gas .
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Ni) remaining from synthetic steps .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT calculations : Optimize transition states for ring-opening reactions using B3LYP/6-31G(d). Calculate activation energies to predict regioselectivity in nucleophilic additions .
  • Molecular docking : Simulate interactions with enzymatic targets (e.g., cyclooxygenase) to prioritize derivatives for biological testing .

Methodological Guidelines

  • Data validation : Use triangulation (e.g., spectroscopic, chromatographic, computational) to ensure reproducibility .
  • Safety protocols : Adhere to OSHA HCS standards for handling acute toxins—use fume hoods, nitrile gloves, and respiratory protection .
  • Ethical reporting : Disclose synthetic yields, purity thresholds, and computational parameters to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.